![molecular formula C12H8BrF2NO3 B7559685 5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as 'BDF-8634' and has been synthesized using a variety of methods. In
Mechanism of Action
The mechanism of action of BDF-8634 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. BDF-8634 has been found to inhibit the activity of COX-2, a protein that is involved in inflammation, and to downregulate the expression of certain genes that are involved in cancer cell growth.
Biochemical and Physiological Effects
BDF-8634 has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. BDF-8634 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDF-8634 has been found to have herbicidal effects by inhibiting the activity of certain enzymes that are involved in plant growth.
Advantages and Limitations for Lab Experiments
One advantage of using BDF-8634 in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, BDF-8634 has been found to have a high degree of selectivity for certain targets, making it a useful tool for studying specific biological pathways. However, one limitation of using BDF-8634 is that it can be difficult to synthesize, and the yield of the compound can be low using certain methods.
Future Directions
There are several future directions for research on BDF-8634. One area of research is to further investigate the mechanism of action of the compound, particularly with regards to its anti-cancer properties. Another area of research is to explore the potential applications of BDF-8634 in agriculture, particularly as a selective herbicide for weed control. Additionally, research could be done to develop more efficient synthesis methods for BDF-8634 to increase the yield of the compound.
Conclusion
In conclusion, BDF-8634 is a chemical compound that has potential applications in various fields, including medicine and agriculture. The synthesis of BDF-8634 has been achieved using various methods, and the compound has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on BDF-8634 could lead to the development of new treatments for inflammation and cancer, as well as new herbicides for weed control.
Synthesis Methods
The synthesis of BDF-8634 has been achieved using various methods, including the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with an aryl halide. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 3-(difluoromethoxy)aniline in the presence of a coupling agent. The yield of BDF-8634 using these methods ranges from 50-70%.
Scientific Research Applications
BDF-8634 has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, BDF-8634 has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, BDF-8634 has been found to have herbicidal properties and can be used as a selective herbicide for weed control.
properties
IUPAC Name |
5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO3/c13-10-5-4-9(19-10)11(17)16-7-2-1-3-8(6-7)18-12(14)15/h1-6,12H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLBLHGTWPREMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

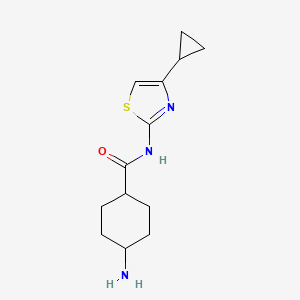
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
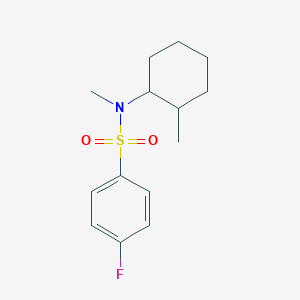
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
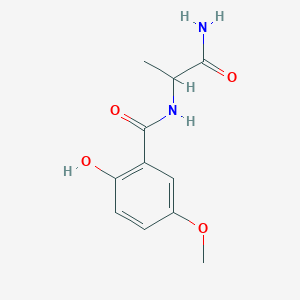

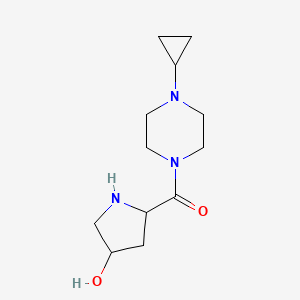

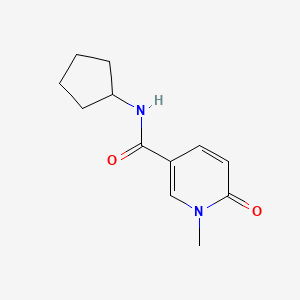

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)